Ceramide 4
Overview
Description
Synthesis Analysis
Ceramide 4 biosynthesis involves the conversion of dihydroceramide to ceramide through an enzymatic process requiring molecular oxygen and specific co-substrates such as NADH or NADPH. This process, facilitated by dihydroceramide desaturase, introduces the characteristic 4,5-trans-double bond of sphingosine after the synthesis of dihydroceramide. The activity of dihydroceramide desaturase is influenced by the alkyl chain length of the sphingoid base and fatty acid, with specific preferences that have significant implications for ceramide synthesis and function (Michel et al., 1997).
Molecular Structure Analysis
The molecular structure of ceramide 4 is characterized by a sphingosine backbone to which a fatty acid chain is amide-linked. This structure is crucial for its function, with slight modifications in the molecular structure leading to significant variations in biological activities. The trans 4,5-unsaturation in the sphingosine backbone, for instance, affects the packing behavior and dipole potential of ceramide molecules in biological membranes (Brockman et al., 2004).
Chemical Reactions and Properties
Ceramide undergoes various chemical reactions, including enzymatic conversion processes that modify its structure and function. One critical reaction is the synthesis of ceramide from dihydroceramide by dihydroceramide desaturase, which introduces a double bond essential for ceramide's biological activities. Additionally, ceramides can be metabolized into sphingosine and sphingosine-1-phosphate, highlighting the dynamic nature of sphingolipid metabolism (Kihara, 2016).
Physical Properties Analysis
The physical properties of ceramides, such as hydrophobicity and the ability to increase molecular order within lipid bilayers, are critical for their role in cell membranes. Ceramides can induce lateral phase separation, domain formation, and promote membrane permeability, significantly influencing membrane structure and function (Alonso & Goñi, 2018).
Scientific Research Applications
Dermatology and Skin Health
Ceramides, including Ceramide 4, play a crucial role in skin health . They are a major lipid component of the intercellular spaces of the stratum corneum, forming the epidermal permeability barrier . Alterations in ceramide molecular profiles are associated with skin diseases such as atopic dermatitis, psoriasis, and xerosis .
Application
Ceramides are used in the treatment of various skin diseases . They help in maintaining the skin’s barrier function and regulate cellular functions like cell cycle arrest, differentiation, and apoptosis .
Method of Application
While the exact methods of application can vary depending on the specific treatment or product, ceramides are generally applied topically in the form of creams or lotions .
Results
The use of ceramides has been shown to improve skin barrier function and alleviate symptoms associated with various skin diseases .
Cardiometabolic Risk Stratification
Ceramides have shown independent predictive value for negative cardiovascular outcomes as well as for the onset of type 2 diabetes .
Application
Ceramides are used clinically as efficient risk stratifiers for primary and secondary prevention of atherosclerotic cardiovascular disease (CVD) .
Method of Application
Ceramide levels are typically measured using blood tests . Based on the concentrations of circulating ceramides, risk scores have been developed and adapted for routine clinical practice .
Results
Ceramides can identify a very high-risk coronary heart disease category of patients in need of more intense medical attention . The ceramide risk score may also be used as a decision-making tool in primary prevention patients with moderate CVD risk .
properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h16,18,20-21,24-25H,3-15,17,19H2,1-2H3,(H,23,26)/b18-16+/t20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBLGIBMIAFISC-CQLAPORSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420650 | |
Record name | C4 Ceramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ceramide 4 | |
CAS RN |
74713-58-9 | |
Record name | Ceramide 4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074713589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C4 Ceramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAMIDE 4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF3LP91341 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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